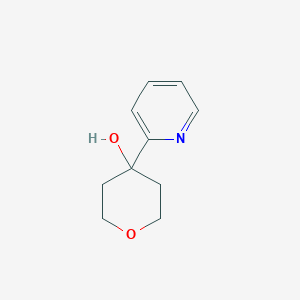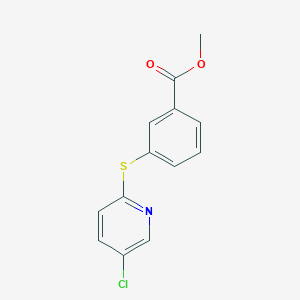
2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, nitro, and phenylmethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by chlorination and thiolation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-chloro-5-amino-2-[(phenylmethyl)thio]-4-pyrimidinamine.
Applications De Recherche Scientifique
2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-5-nitro-2-phenyl-4-pyrimidinamine
- 6-Chloro-5-nitro-2-methyl-4-pyrimidinamine
- 6-Chloro-5-nitro-2-[(phenylmethyl)thio]-4-pyrimidinol
Uniqueness
2-(Benzylthio)-6-chloro-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9ClN4O2S |
|---|---|
Poids moléculaire |
296.73 g/mol |
Nom IUPAC |
2-benzylsulfanyl-6-chloro-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C11H9ClN4O2S/c12-9-8(16(17)18)10(13)15-11(14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14,15) |
Clé InChI |
TWTMMICMISMLKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)Cl)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[(3,3,3-Trifluoropropyl)carbamoyl]nicotinic acid](/img/structure/B8343690.png)
![4-Chloro-3-{[(ethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B8343698.png)


![2-[2-(4-Chlorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8343718.png)



